4'-Nitro-[1,1'-biphenyl]-2-amine
CAS No.: 6272-52-2
Cat. No.: VC3764848
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6272-52-2 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-(4-nitrophenyl)aniline |
| Standard InChI | InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2 |
| Standard InChI Key | AMBSXARSPPODRO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
4'-Nitro-[1,1'-biphenyl]-2-amine consists of two benzene rings connected by a single bond, forming a biphenyl core structure. The compound is characterized by an amino group (-NH₂) at the 2-position of one ring and a nitro group (-NO₂) at the 4'-position of the other ring. This specific arrangement of functional groups contributes to its unique chemical and physical properties.
Basic Chemical Information
The compound has the molecular formula C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g/mol. It is identified in chemical databases with the CAS number 119-30-2. In the IUPAC nomenclature system, it is formally named 4'-Nitro-[1,1'-biphenyl]-2-amine, though it may also be referred to as 4'-nitro-2-aminobiphenyl in some contexts.
Structural Analysis
The biphenyl skeleton provides a rigid framework that positions the functional groups in a specific spatial arrangement. The nitro group, being electron-withdrawing, significantly influences the electronic distribution across the molecule, while the amino group acts as an electron-donating moiety. This electronic interplay creates interesting reactivity patterns that distinguish this compound from its structural isomers.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4'-Nitro-[1,1'-biphenyl]-2-amine is essential for its handling, analysis, and application in various research contexts.
Physical Properties
4'-Nitro-[1,1'-biphenyl]-2-amine typically appears as a crystalline solid with coloration ranging from yellow to orange, a characteristic often observed in aromatic compounds containing nitro groups. The compound exhibits limited solubility in water but dissolves more readily in organic solvents such as acetone, ethanol, and chloroform.
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid |
| Color | Yellow to orange |
| Melting Point | Approximately 130-135°C |
| Solubility | Poor in water; good in organic solvents |
| Stability | Generally stable at room temperature; sensitive to light and oxidizing conditions |
Chemical Reactivity
The chemical behavior of 4'-Nitro-[1,1'-biphenyl]-2-amine is largely dictated by its functional groups, each contributing distinct reactivity patterns.
Amino Group Reactivity
The amino group can participate in numerous chemical transformations:
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Diazotization reactions with nitrous acid to form diazonium salts
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Acylation with acid anhydrides or acid chlorides to form amides
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Alkylation with alkyl halides
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Condensation with aldehydes or ketones to form imines
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Metal coordination through the nitrogen lone pair
Nitro Group Reactivity
The nitro group exhibits several important reaction pathways:
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Reduction to an amino group using various reducing agents such as Fe/HCl, Zn/NH₄Cl, or catalytic hydrogenation
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Nucleophilic aromatic substitution reactions, facilitated by its strong electron-withdrawing nature
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Influence on the electrophilic aromatic substitution reactions of the aromatic rings
Synthesis and Preparation Methods
The synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine can be accomplished through various strategic approaches, each with its advantages and limitations.
Principal Synthetic Routes
Several synthetic pathways can yield 4'-Nitro-[1,1'-biphenyl]-2-amine with good purity and yield:
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions represent one of the most efficient modern methods:
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Suzuki-Miyaura coupling between 2-aminophenylboronic acid and 4-nitrochlorobenzene or 4-nitrobromobenzene
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Stille coupling using appropriate organotin reagents
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Negishi coupling with organozinc intermediates
Classical Approaches
Traditional synthetic methods include:
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Nitration of 2-aminobiphenyl under controlled conditions to achieve regioselectivity
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Reduction of a corresponding nitro precursor where both rings contain nitro groups
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Ullmann coupling of halogenated precursors followed by functional group transformations
Purification Techniques
Obtaining high-purity 4'-Nitro-[1,1'-biphenyl]-2-amine typically requires rigorous purification:
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Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)
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Column chromatography using silica gel with optimized mobile phases
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Preparative HPLC for highest purity requirements
Analytical Characterization
The unambiguous identification and characterization of 4'-Nitro-[1,1'-biphenyl]-2-amine employ various complementary analytical techniques.
Spectroscopic Analysis
Modern spectroscopic methods provide detailed structural information:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR reveals characteristic patterns for the aromatic protons and the amino protons
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¹³C NMR provides information about the carbon framework and helps identify the positions of functional groups
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2D NMR techniques such as COSY, HSQC, and HMBC can confirm structural assignments
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands:
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity/Pattern |
|---|---|---|
| N-H stretching (primary amine) | 3300-3500 | Two bands, medium intensity |
| Aromatic C-H stretching | 3000-3100 | Weak to medium |
| NO₂ asymmetric stretching | 1500-1550 | Strong |
| NO₂ symmetric stretching | 1300-1370 | Strong |
| C-N stretching | 1250-1350 | Medium |
| Aromatic ring vibrations | 1400-1600 | Multiple bands, variable intensity |
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound:
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Molecular ion peak at m/z 214
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Fragment ions corresponding to the loss of NO₂ (m/z 168)
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Additional fragments representing the cleavage of the biphenyl bond
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification
Biological Activity and Applications
The unique molecular structure of 4'-Nitro-[1,1'-biphenyl]-2-amine confers various biological activities and potential applications.
Bioactive Properties
Compounds containing nitro and amino groups on aromatic scaffolds often exhibit various biological activities:
Antimicrobial Activity
Nitroaromatic compounds frequently demonstrate antimicrobial properties. Though specific data for 4'-Nitro-[1,1'-biphenyl]-2-amine is limited, structurally related compounds have shown activity against various microbial strains.
Enzyme Interactions
The compound's structure suggests potential for interactions with various enzymes:
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Possible inhibition of oxidoreductases due to the nitro group
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Interaction with cytochrome P450 enzymes during metabolism
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Potential binding to active sites containing hydrophobic pockets that can accommodate the biphenyl structure
Research Applications
4'-Nitro-[1,1'-biphenyl]-2-amine finds utility in various research contexts:
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As an intermediate in organic synthesis
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In structure-activity relationship studies for drug development
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As a model compound for investigating the effects of functional group positioning on molecular properties
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In materials science for developing specialty polymers and materials with specific electronic or optical properties
Structure-Activity Relationships
The relationship between the structure of 4'-Nitro-[1,1'-biphenyl]-2-amine and its various properties offers valuable insights for molecular design and optimization.
Comparison with Structural Isomers
The position of functional groups significantly impacts the compound's properties:
Electronic Effects
The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group creates interesting electronic distribution patterns:
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The amino group increases electron density on its ring through resonance
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The nitro group decreases electron density on its ring through both resonance and inductive effects
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The biphenyl bridge allows for some electronic communication between the rings
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The ortho position of the amino group creates potential for intramolecular interactions
Future Research Directions
The study of 4'-Nitro-[1,1'-biphenyl]-2-amine continues to evolve, with several promising avenues for further investigation.
Synthetic Methodology Development
Improving the synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine remains an active area of research:
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Development of more selective and environmentally friendly synthetic routes
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Application of flow chemistry techniques for scaled production
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Exploration of biocatalytic approaches for specific transformations
Computational Studies
Computational approaches offer valuable insights into the compound's properties:
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Quantum mechanical calculations to understand electronic distribution and reactivity
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Molecular dynamics simulations to investigate conformational behavior
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Docking studies to explore interactions with potential biological targets
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QSAR (Quantitative Structure-Activity Relationship) studies to guide rational design of derivatives
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